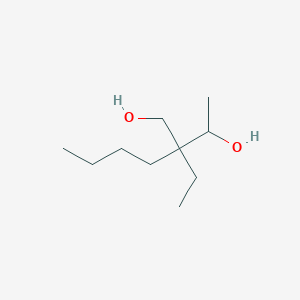

2-Butyl-2-ethylbutane-1,3-diol

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

2050-83-1 |

|---|---|

Molecular Formula |

C10H22O2 |

Molecular Weight |

174.28 g/mol |

IUPAC Name |

2-butyl-2-ethylbutane-1,3-diol |

InChI |

InChI=1S/C10H22O2/c1-4-6-7-10(5-2,8-11)9(3)12/h9,11-12H,4-8H2,1-3H3 |

InChI Key |

SKGQUQWUJKXSBS-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(CC)(CO)C(C)O |

Origin of Product |

United States |

The Role of Diols in Advanced Organic Synthesis and Materials Science

Diols, organic compounds containing two hydroxyl (-OH) groups, are fundamental building blocks in the synthesis of a wide array of more complex molecules and materials. Their bifunctionality allows them to act as versatile intermediates, capable of undergoing reactions such as esterification, etherification, and oxidation to form diverse products. nih.gov

In advanced organic synthesis, diols are crucial for creating stereochemically complex molecules. The relative orientation of the two hydroxyl groups (syn or anti) provides a scaffold for controlling the three-dimensional arrangement of atoms in a target molecule. nih.gov This stereocontrol is critical in the synthesis of natural products and pharmaceuticals. Furthermore, diols can be used as protecting groups for carbonyl compounds, a vital strategy in multi-step synthetic sequences. nih.gov

The impact of diols on materials science is particularly evident in polymer chemistry. Diols serve as key monomers in the production of polyesters, polyurethanes, and polycarbonates. ijrpc.com The structure of the diol monomer significantly influences the properties of the resulting polymer. For instance, the use of branched diols, as opposed to linear ones, can disrupt polymer chain packing, leading to materials with lower crystallinity and higher glass transition temperatures. rsc.org This allows for the fine-tuning of material properties such as flexibility, durability, and thermal stability for specific applications. rsc.orgrsc.org

Contextualizing 2 Butyl 2 Ethylbutane 1,3 Diol Within the Family of Branched 1,3 Diols

Established Synthetic Pathways for 1,3-Diols

The creation of the 1,3-diol framework is a well-documented field in organic chemistry, with the Aldol reaction serving as a primary tool for constructing the necessary carbon skeleton.

The synthesis of 1,3-diols frequently begins with an Aldol condensation or addition reaction. This reaction unites two carbonyl compounds—aldehydes or ketones—to form a β-hydroxy carbonyl compound. The fundamental mechanism involves the deprotonation of an α-carbon (the carbon adjacent to the carbonyl group) by a base to form a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of a second molecule, forming a new carbon-carbon bond.

The resulting β-hydroxy carbonyl compound is the direct precursor to the 1,3-diol. The final step in this sequence is the reduction of the remaining carbonyl group (aldehyde or ketone) to a hydroxyl group. This reduction can be achieved using various reducing agents, such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄), which provide a hydride source to convert the carbonyl into a secondary alcohol, thus completing the 1,3-diol structure.

Direct Synthetic Route: A direct and industrially relevant method for synthesizing highly substituted 1,3-diols involves a variation of the Aldol reaction followed by a Cannizzaro reaction, often referred to as a crossed Cannizzaro reaction. While specific documentation for this compound is not prevalent, a well-established process exists for the structurally analogous compound, 2-n-butyl-2-ethyl-1,3-propanediol. This process involves the reaction of 2-ethylhexanal with formaldehyde in the presence of a basic catalyst like an alkali metal hydroxide (B78521) google.comgoogle.com.

In this type of reaction, two successive Aldol additions of formaldehyde to the enolate of 2-ethylhexanal occur. Because the resulting intermediate aldehyde lacks α-hydrogens, it undergoes a Cannizzaro reaction with another molecule of formaldehyde. In this step, the intermediate is reduced to the primary alcohol while formaldehyde is oxidized to formic acid (or its formate salt). A similar one-pot strategy could plausibly be adapted for other aldehydes to achieve similar 2,2-disubstituted 1,3-diols.

Indirect Synthetic Route: An indirect pathway to this compound can be devised through a crossed Aldol reaction followed by a separate reduction step. This approach would involve the reaction between two different carbonyl compounds: 2-hexanone and acetaldehyde.

Step 1: Crossed Aldol Addition. In a basic medium, the enolate of 2-hexanone would act as the nucleophile, attacking the electrophilic carbonyl of acetaldehyde. This specific reaction forms the β-hydroxy ketone, 4-hydroxy-4-methyl-2-octanone. To favor this specific cross-coupling, reaction conditions must be carefully controlled to minimize self-condensation of either reactant.

Step 2: Reduction. The resulting β-hydroxy ketone is then subjected to reduction. Using a reducing agent like NaBH₄ would convert the ketone functional group into a secondary hydroxyl group, yielding the target molecule, this compound.

This two-step method provides a logical, albeit less direct, route to the target compound based on fundamental and widely used organic reactions.

Many natural products containing 1,3-diol motifs exist as single stereoisomers, making stereoselective synthesis a critical area of research. Several strategies have been developed to control the stereochemistry during the formation of 1,3-diols. These methods include:

Substrate-Controlled Diastereoselective Reduction: The reduction of the β-hydroxy ketone intermediate can be influenced by the stereochemistry of the existing hydroxyl group. Chelating agents or specific bulky reducing agents can favor the formation of one diastereomer over another (syn or anti).

Asymmetric Hydrogenation: Using chiral catalysts, the direct hydrogenation of 1,3-diketones or β-hydroxy ketones can produce enantiomerically enriched 1,3-diols.

Biocatalysis: Enzymes, such as alcohol dehydrogenases, can perform highly stereoselective reductions of β-hydroxy ketones or 1,3-diketones, providing access to specific stereoisomers of 1,3-diols.

These advanced methods are essential when the specific spatial arrangement of the hydroxyl groups is crucial for the molecule's intended application.

Chemical Reactivity and Reaction Mechanisms of 1,3-Diols

The two hydroxyl groups in a 1,3-diol are the primary sites of chemical reactivity, capable of participating in a range of nucleophilic and electrophilic transformations.

The hydroxyl groups of this compound, being primary and secondary alcohols, exhibit typical alcohol reactivity.

Nucleophilic Character: The oxygen atoms of the hydroxyl groups possess lone pairs of electrons, making them effective nucleophiles. They can react with electrophiles such as acyl chlorides or carboxylic acids to form esters (esterification) or with alkyl halides to form ethers. Diols are particularly valuable in polymerization reactions; for instance, they can serve as co-monomers with diacids to form polyesters chemistrysteps.com.

Use as Protecting Groups: A significant application of 1,2- and 1,3-diols is their role as protecting groups for aldehydes and ketones chemistrysteps.comwikipedia.org. In the presence of an acid catalyst, a 1,3-diol will react with a carbonyl compound to form a stable six-membered cyclic acetal, known as a 1,3-dioxane wikipedia.org. This reaction is reversible and effectively masks the carbonyl's reactivity from basic or nucleophilic conditions. The protecting group can be easily removed by treatment with aqueous acid.

Conversion to Leaving Groups: The hydroxyl groups are poor leaving groups but can be converted into better ones. Protonation under acidic conditions allows them to leave as water molecules. Alternatively, they can be converted to tosylates or mesylates, which are excellent leaving groups in nucleophilic substitution or elimination reactions. This conversion is key for transformations like the formation of cyclopropanes from 1,3-diols via their corresponding 1,3-dimesylates nih.gov.

The relative position of the hydroxyl groups can influence reactivity. Studies on butanediol isomers have shown that vicinal (1,2) diols can exhibit higher reactivity in electro-oxidation compared to 1,3- or 1,4-diols, a factor attributed to the interaction between the adjacent hydroxyl groups rsc.org.

The 1,3-spacing of the hydroxyl groups is ideal for forming stable six-membered rings. This intramolecular potential is exploited in the synthesis of various heterocyclic compounds.

One notable example is the synthesis of 1,3-oxazinan-2-ones. A green, one-pot synthesis has been described where 1,3-diols react with amines in the presence of a dialkyl carbonate and a base such as potassium tert-butoxide lincoln.ac.uk. The mechanism involves the formation of a carbamate intermediate which then undergoes an intramolecular cyclization, with one of the diol's hydroxyl groups acting as a nucleophile to displace the alkoxy group from the carbamate, forming the cyclic oxazinanone ring. The yield of this reaction can be influenced by the steric hindrance of both the diol and the dialkyl carbonate used lincoln.ac.uk. Such heterocycles are of significant interest due to their presence in a wide range of biologically active compounds ijrpr.comderpharmachemica.comjcsp.org.pk.

Another important acid-catalyzed cyclization is the Prins reaction, which can form oxygenated heterocycles from the reaction of an alkene and an aldehyde, often proceeding through a 1,3-diol-like intermediate or product.

Derivatization Strategies for Enhanced Functionalization of this compound

The functionalization of this compound, also known as 2-butyl-2-ethyl-1,3-propanediol (BEPD), is primarily achieved through derivatization of its two primary hydroxyl groups. These reactions allow for the incorporation of this diol into larger molecular structures, tailoring its properties for specific applications in polymer and materials science. The most prominent derivatization strategy is esterification, which transforms the diol into esters or polyesters.

One of the key applications of this compound is in the synthesis of polyesters and polyurethane resins. nih.gov In these processes, the diol acts as a monomer, and its hydroxyl groups react with diacids or their derivatives to form polyester chains. For instance, it undergoes bulk polycondensation with diacid monomers like terephthalic acid to yield copolymers.

A detailed study has been conducted on the complex esterification of this compound with both a dicarboxylic acid (adipic acid) and a monocarboxylic acid (octanoic acid). acs.org This reaction produces a mixture of simple mono- and diesters, as well as oligoesters. The kinetics of this autocatalyzed reaction were modeled, providing insight into the concentration of all 10 components involved in the reaction system over time at various temperatures. acs.org

The experimental conditions for these esterification reactions typically involve elevated temperatures. Kinetic experiments for the complex esterification with adipic and octanoic acids were carried out at temperatures of 170°C, 180°C, and 190°C with equimolar amounts of hydroxyl and carboxylic acid groups. acs.org The removal of water, a byproduct of esterification, is crucial to drive the reaction towards completion.

Interactive Table: Experimental Parameters for the Esterification of this compound acs.org

| Parameter | Value | Notes |

|---|---|---|

| Reactants | 2-Butyl-2-ethyl-1,3-propanediol (BEPD), Adipic Acid, Octanoic Acid | Complex esterification system |

| Temperature Range | 170 - 190 °C | Reaction kinetics studied at three temperatures |

| Stoichiometry | Equimolar amounts of hydroxyl and carboxylic acid groups | Molar ratio of octanoic acid to adipic acid was 89:11 |

| Catalyst | Autocatalyzed | No external catalyst added |

| Reactor Setup | 1000 cm³ tank reactor with stirrer and cooling condenser | Condenser for water removal |

Kinetic and Thermodynamic Aspects of 1,3-Diol Chemical Transformations

The chemical transformations of 1,3-diols, including this compound, are governed by the principles of chemical kinetics and thermodynamics. These concepts determine the rate at which a reaction proceeds (kinetics) and the relative stability of the products and reactants at equilibrium (thermodynamics). jackwestin.com The interplay between these factors is crucial, as reaction conditions can be manipulated to favor either the kinetically or thermodynamically preferred product. wikipedia.org

Kinetic vs. Thermodynamic Control

Reaction conditions such as temperature and reaction time are critical in determining the outcome:

Low Temperatures & Short Reaction Times: These conditions typically favor the kinetic product. The system has enough energy to overcome the lowest activation energy barrier, but not enough for the reverse reaction to occur, preventing equilibration to the more stable thermodynamic product. wikipedia.orgopenstax.org In the synthesis of 2-butyl-2-ethyl-1,3-propanediol itself, it is noted that operating at lower temperatures can pose a safety risk due to the reaction kinetics. google.com

High Temperatures & Long Reaction Times: These conditions tend to favor the thermodynamic product. Higher temperatures provide sufficient energy to overcome all activation barriers, making the reactions reversible. openstax.org Over time, the system will equilibrate to the most stable product mixture. wikipedia.org

This principle is well-illustrated in the isomerization of certain diols, where a switch from kinetic to thermodynamic control can be achieved by changing the catalyst and reaction conditions, thereby altering the stereochemical outcome. nih.gov While this specific example involves vicinal (1,2) diols, the underlying principles are broadly applicable to other diol systems.

Thermodynamic Data for this compound

Thermodynamic data for the compound itself provides a foundation for understanding its stability and phase behavior. The enthalpy of fusion, which is the energy required to change the substance from a solid to a liquid at its melting point, has been determined for 2-butyl-2-ethyl-1,3-propanediol.

Data Table: Thermodynamic Properties of 2-Butyl-2-ethyl-1,3-propanediol nist.gov

| Property | Value | Unit |

|---|---|---|

| Enthalpy of Fusion (ΔfusH) | 20.8 | kJ/mol |

| Fusion Temperature (Tfus) | 317.3 | K |

Understanding these kinetic and thermodynamic aspects is essential for controlling the synthesis and derivatization of this compound, ensuring high yields of the desired product for its various applications.

High-Resolution Spectroscopic Techniques for Molecular Structure Elucidation

Spectroscopic methods are indispensable for the unambiguous determination of a molecule's structural formula. By probing the interactions of molecules with electromagnetic radiation, these techniques reveal detailed information about the chemical environment of individual atoms and the nature of the bonds connecting them.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR are employed to confirm the identity and structural integrity of the compound. chemicalbook.com

¹H NMR Spectroscopy: Proton NMR provides information on the number of different types of protons and their neighboring environments. The spectrum of this compound is characterized by signals corresponding to the ethyl group, the butyl group, and the two primary alcohol functions. The two -CH₂OH groups are chemically equivalent, simplifying the spectrum.

¹³C NMR Spectroscopy: Carbon NMR provides a map of the carbon skeleton. Key signals include a quaternary carbon (C2), two equivalent primary alcohol carbons (-CH₂OH), and the distinct carbons of the ethyl and butyl chains.

Table 1: Predicted NMR Spectral Data for this compound

| Nucleus | Predicted Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ¹H | ~3.5 | Singlet (or Doublet) | -CH ₂OH |

| ¹H | ~2.5 - 3.5 | Broad Singlet | -OH |

| ¹H | ~1.4 | Quartet | -CH ₂CH₃ (Ethyl) |

| ¹H | ~1.2-1.3 | Multiplet | -CH ₂(CH₂)₂CH₃ (Butyl) |

| ¹H | ~0.9 | Triplet | -CH₂CH ₃ (Ethyl) |

| ¹H | ~0.9 | Triplet | -(CH₂)₃CH ₃ (Butyl) |

| ¹³C | ~70 | - | C H₂OH |

| ¹³C | ~45 | - | C (CH₂OH)₂ |

| ¹³C | ~30-35 | - | C H₂(CH₂)₂CH₃ (Butyl) |

| ¹³C | ~25 | - | C H₂CH₃ (Ethyl) |

| ¹³C | ~23 | - | -CH₂C H₂CH₂CH₃ (Butyl) |

| ¹³C | ~14 | - | -(CH₂)₃C H₃ (Butyl) |

| ¹³C | ~8 | - | -CH₂C H₃ (Ethyl) |

Note: Actual chemical shifts can vary based on solvent and experimental conditions. Data is illustrative based on standard functional group values.

Vibrational spectroscopy techniques, including Infrared (IR) and Raman, are critical for identifying the functional groups present in a molecule. chemicalbook.comnih.gov For this compound, the most prominent feature is the hydroxyl (-OH) group.

Infrared (IR) Spectroscopy: In the IR spectrum, the O-H stretching vibration appears as a strong, broad absorption band in the region of 3200-3600 cm⁻¹. This broadening is due to intermolecular hydrogen bonding. C-H stretching vibrations from the alkyl chains are observed between 2850-3000 cm⁻¹, while the C-O stretching vibration of the primary alcohol appears in the 1050-1150 cm⁻¹ region. nih.gov

Raman Spectroscopy: Raman spectroscopy provides complementary information. While the O-H stretch is typically a weak band in Raman, the C-H and C-C bond vibrations of the alkyl backbone provide a characteristic fingerprint of the molecule. nih.gov

Table 2: Key Vibrational Frequencies for this compound

| Vibrational Mode | Technique | Typical Frequency Range (cm⁻¹) | Description |

| O-H Stretch | IR | 3200 - 3600 | Strong, Broad |

| C-H Stretch (Alkyl) | IR, Raman | 2850 - 3000 | Strong, Sharp |

| C-O Stretch (Primary Alcohol) | IR | 1050 - 1150 | Strong |

| C-H Bend (Alkyl) | IR, Raman | 1350 - 1480 | Variable |

Chromatographic Separation Methodologies for Isomer Purity and Mixture Analysis

Chromatography is essential for separating components of a mixture and assessing the purity of a compound. The choice between gas and liquid chromatography depends on the analyte's volatility and polarity.

Given its defined boiling point (178 °C at 50 mmHg), this compound is sufficiently volatile for analysis by Gas Chromatography (GC). sigmaaldrich.com In GC-MS, the diol is vaporized and separated from other volatile components on a capillary column before being detected by a mass spectrometer. nih.gov This technique is ideal for determining the purity of the compound and identifying any volatile impurities or byproducts from its synthesis. Methodologies for diol analysis often employ polar GC columns to achieve effective separation. oiv.int

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful alternative for analyzing compounds that have low volatility or are thermally unstable. It is particularly well-suited for analyzing this compound in complex matrices without the need for derivatization. Using a reversed-phase column, the diol can be separated from more polar or non-polar contaminants. An interface such as Electrospray Ionization (ESI) would then generate gas-phase ions for mass analysis, making LC-MS ideal for studying polar conjugates or metabolites of the diol.

Mass Spectrometry for Precise Molecular Weight and Fragmentation Pattern Analysis (e.g., CID-ESI-FT-ICR)

Mass spectrometry (MS) provides fundamental information about a molecule's mass and, by extension, its elemental composition and structure. High-resolution mass spectrometry can determine the molecular weight with exceptional precision. The exact mass of this compound is 160.146329876 Da. nih.govlookchem.com

When subjected to ionization, such as electron impact in GC-MS, the molecule fragments in a predictable manner, creating a unique mass spectrum that serves as a molecular fingerprint. General fragmentation patterns for diols often involve the loss of water (M-18), the loss of a hydroxymethyl radical (M-31), and cleavage of the alkyl side chains. nih.gov

Advanced MS techniques like Collision-Induced Dissociation (CID) coupled with ESI and a high-resolution analyzer like a Fourier-Transform Ion Cyclotron Resonance (FT-ICR) mass spectrometer allow for in-depth structural analysis. Furthermore, ion mobility spectrometry can provide information on the molecule's three-dimensional shape, reported as a Collision Cross Section (CCS). Although experimental data for the target compound is not widely published, predictive models for its isomer, 2-sec-butyl-2-ethylpropane-1,3-diol (B13745727), highlight the type of data obtainable. uni.lu

Table 3: Predicted Ion Adducts and Collision Cross Section (CCS) for a C₉H₂₀O₂ Diol Isomer

| Adduct Type | Calculated m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 161.15361 | 140.3 |

| [M+Na]⁺ | 183.13555 | 145.7 |

| [M-H]⁻ | 159.13905 | 137.6 |

| [M+NH₄]⁺ | 178.18015 | 160.1 |

| [M+K]⁺ | 199.10949 | 144.6 |

| [M+H-H₂O]⁺ | 143.14359 | 136.4 |

Data is for the isomer 2-sec-butyl-2-ethylpropane-1,3-diol and illustrates the capabilities of advanced MS techniques. uni.lu m/z = mass-to-charge ratio.

Application Prospects of 1,3 Diols in Materials Science and Polymer Chemistry

The Role of Diols as Monomers in the Synthesis of Condensation Polymers (e.g., Polyesters, Polyurethanes)

Diols, which are organic compounds containing two hydroxyl (-OH) functional groups, are fundamental monomers in the synthesis of condensation polymers. This type of polymerization involves a reaction between two different functional groups where a small molecule, typically water, is eliminated as a byproduct. The two primary hydroxyl groups of a 1,3-diol allow it to act as a linear extender, forming long polymer chains.

Polyesters: In polyester (B1180765) synthesis, a diol is reacted with a dicarboxylic acid or a derivative like a diester or diacid chloride. The hydroxyl group of the diol reacts with the carboxylic acid group, forming an ester linkage and releasing water. This process, known as polycondensation, is repeated to build the polyester backbone. The choice of diol is critical as its structure directly influences the final properties of the polyester.

Polyurethanes: For polyurethanes, the key reaction is the addition of a diol to a diisocyanate. rsc.org The hydroxyl groups of the diol react with the isocyanate (-NCO) groups to form urethane (B1682113) linkages. rsc.org This reaction is highly efficient and does not produce a byproduct. Polyurethanes are often synthesized in a two-step process where a long-chain diol (a polyol) first reacts with excess diisocyanate to form a "prepolymer." This prepolymer is then reacted with a short-chain diol, known as a chain extender, to build the final high molecular weight polymer. nih.gov The properties of polyurethanes, from flexible foams to rigid elastomers, can be finely tuned by varying the structure of the diols and diisocyanates used. rsc.orgmdpi.com

Exploration of 2-Butyl-2-ethylpropane-1,3-diol as a Novel Building Block for Specialty Polymer Design

2-Butyl-2-ethylpropane-1,3-diol (BEPD) is a branched aliphatic diol featuring two primary hydroxyl groups, making it a suitable monomer for condensation polymerization. pschemicals.comsynthomer.com Its unique molecular structure, with a central quaternary carbon atom substituted with both a butyl and an ethyl group, sets it apart from simple linear diols.

BEPD is utilized as a chemical intermediate and monomer in the production of high-performance polymer systems. pschemicals.comkhneochem.co.jpulprospector.com It is particularly valued in the formulation of:

Polyester Resins: Used in applications such as industrial coatings (including can and coil coatings), adhesives, and sealants. pschemicals.comnih.govwikipedia.org

Polyurethane Systems: Incorporated to create specialized polyurethanes with enhanced characteristics. pschemicals.comkhneochem.co.jpwikipedia.org

Alkyd Resins and Powder Coatings: Used as a building block to improve the performance of various paint and coating systems. khneochem.co.jp

The U.S. Food and Drug Administration (FDA) has approved BEPD as a polyol monomer for producing polyester resins used in can coatings and adhesives for food contact applications. nih.gov This approval underscores its stability and suitability for high-performance applications where chemical resistance is crucial. nih.gov Commercially, it is promoted as a glycol of choice for creating flexible and durable coatings. synthomer.com

Influence of Diol Branching and Structure on Resultant Polymer Properties and Architecture

The introduction of branched monomers like BEPD into a polymer chain has a profound impact on the material's architecture and bulk properties. Unlike linear diols which allow polymer chains to pack closely together in an ordered fashion, the bulky side groups of branched diols disrupt this regularity. synthomer.comrsc.org

Key effects of incorporating a branched diol like BEPD include:

Reduced Crystallinity: The ethyl and butyl side chains on the BEPD monomer introduce steric hindrance, preventing the polymer chains from aligning into crystalline structures. synthomer.com This leads to the formation of amorphous polymers, which are typically more transparent and less brittle. acs.org

Increased Hydrophobicity: The aliphatic side chains increase the hydrocarbon content of the polymer, leading to greater hydrophobicity (water resistance). This is a desirable trait for applications like protective coatings and adhesives where resistance to moisture is paramount. synthomer.com

Improved Hydrolytic Stability: The branched structure can shield the ester or urethane linkages in the polymer backbone from hydrolysis (chemical breakdown by water). This enhances the durability and lifespan of the material, especially in harsh environments. synthomer.com

Altered Glass Transition Temperature (Tg): The introduction of side chains can restrict the rotational freedom of the polymer backbone. acs.orgrsc.org This often leads to an increase in the glass transition temperature (the temperature at which an amorphous polymer transitions from a rigid, glassy state to a more flexible, rubbery state) compared to polymers made from equivalent linear diols. acs.orgrsc.org

Enhanced Compatibility and Solubility: The branched structure can improve the compatibility of the polymer with other resins, solvents, and additives, which is beneficial for formulating complex mixtures like paints and coatings. synthomer.com

The table below summarizes the structural impact of BEPD in contrast to a simple linear diol like 1,4-butanediol.

Table 1: Influence of Diol Structure on Polymer Properties

| Property | Linear Diol (e.g., 1,4-Butanediol) | Branched Diol (BEPD) | Rationale for Difference |

|---|---|---|---|

| Crystallinity | High to semi-crystalline | Low / Amorphous | Bulky side groups disrupt chain packing. synthomer.com |

| Flexibility | Can be rigid or brittle | Generally increased | Disruption of crystalline domains leads to less rigid structures. |

| Hydrolytic Stability | Moderate | Improved | Steric hindrance protects backbone linkages from water attack. synthomer.com |

| Glass Transition (Tg) | Lower | Generally Higher | Side chains restrict chain mobility. acs.orgrsc.org |

| Solubility | Lower in non-polar solvents | Higher | Irregular structure reduces intermolecular forces. |

This ability to precisely manipulate polymer architecture by incorporating branched diols like 2-Butyl-2-ethylpropane-1,3-diol allows for the design of specialty polymers with a unique combination of flexibility, durability, and chemical resistance for advanced material applications. rsc.org

Theoretical and Computational Chemistry Approaches to Diol Systems

Quantum Chemical Calculations for Electronic Structure and Conformational Analysis

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the intrinsic properties of diol systems. For a molecule such as 2-butyl-2-ethylbutane-1,3-diol, these methods can predict its three-dimensional structure, electronic properties, and the relative energies of its various conformers.

The conformational analysis of 1,3-diols is particularly important as the relative orientation of the two hydroxyl groups governs the molecule's ability to form intramolecular hydrogen bonds. This, in turn, influences its physical properties and reactivity. Theoretical calculations can map the potential energy surface of the molecule by systematically rotating its flexible dihedral angles. For instance, studies on simpler 1,3-diols like 1,3-difluoropropane (B1362545) reveal a strong preference for specific conformations, a preference that is highly sensitive to the solvent environment. acs.org In the gas phase, conformations that minimize repulsive interactions are favored, but in polar solvents, conformations with larger dipole moments can be significantly stabilized. acs.org

For this compound, the bulky butyl and ethyl groups at the C2 position introduce significant steric hindrance, which will heavily influence the conformational preferences of the C1-C2-C3 backbone and the orientation of the hydroxyl groups. Quantum chemical calculations can precisely quantify these steric and electronic effects. By calculating the energies of different conformers, a Boltzmann distribution can be predicted, identifying the most populated structures at a given temperature.

A key aspect of the electronic structure analysis is the examination of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and shapes of these orbitals provide insights into the molecule's reactivity, indicating the likely sites for nucleophilic or electrophilic attack.

Table 5.1: Illustrative Conformational Analysis Data for 1,3-Difluoropropane (A Model System) This table presents data for a model system to illustrate the type of information obtained from quantum chemical calculations, as specific data for this compound is not readily available in published literature.

| Conformation | Dihedral Angles (F-C-C-C, C-C-C-F) | Relative Energy (Gas Phase, kJ/mol) | Dipole Moment (Debye) |

| gg(l) | gauche/gauche (like signs) | 0.0 | 3.5 |

| ag | anti/gauche | 4.2 | 2.4 |

| aa | anti/anti | 5.9 | 0.0 |

| gg(u) | gauche/gauche (unlike signs) | 12.1 | 0.0 |

| Data derived from computational studies on 1,3-difluoropropane. acs.org |

Molecular Dynamics Simulations for Understanding Intermolecular Interactions in Diol-Containing Systems

Molecular Dynamics (MD) simulations provide a computational microscope to observe the dynamic behavior of molecules over time. tu-darmstadt.de For systems containing this compound, MD is essential for understanding how these molecules interact with each other and with other substances, such as solvents or surfaces. arxiv.orgresearchgate.net

An MD simulation models the atoms as classical particles moving according to Newton's laws of motion, with forces derived from a "force field"—a set of empirical potential energy functions. arxiv.org These simulations can model bulk liquids, solutions, or interfaces, providing detailed information about the structure, dynamics, and thermodynamics of the system. researchgate.net

A primary focus for diol systems is the study of hydrogen bonding. nih.gov MD simulations can track the formation and breaking of hydrogen bonds, revealing their lifetimes and the structure of the hydrogen-bond network. nih.gov In a solution of this compound in water, for example, simulations can quantify the competition between intramolecular hydrogen bonds (between the two hydroxyls on the same molecule) and intermolecular hydrogen bonds (with other diol molecules or with water). tandfonline.comyoutube.com The cooperative effects of having two hydroxyl groups in close proximity can lead to stronger and more dynamic intermolecular networks compared to monofunctional alcohols. nih.gov

These simulations can also calculate important physical properties like density, viscosity, and diffusion coefficients, which are governed by the strength and nature of intermolecular forces. nih.gov The insights gained are crucial for applications where this diol might be used as a solvent, a plasticizer, or a component in formulations. researchgate.net

Table 5.2: Representative Intermolecular Interaction Data from MD Simulations (Illustrative) This table provides conceptual data to illustrate the outputs of MD simulations for diol-water systems.

| Property | System | Simulated Value | Significance |

| Hydrogen Bond Lifetime (ps) | Diol-Water | ~2-5 | Indicates the stability of diol-water interactions. |

| Hydrogen Bond Lifetime (ps) | Water-Water | ~1-2 | Provides a baseline for comparison. |

| Self-Diffusion Coefficient (10⁻⁵ cm²/s) | Diol in Water | ~0.5 | Measures mobility of the diol in the solvent. |

| Radial Distribution Function, g(r) | Diol O-H --- Water O | Peak at ~1.8 Å | Shows the most probable distance for hydrogen bonding. |

| Values are illustrative and based on general knowledge of diol-water systems from molecular dynamics studies. researchgate.netnih.gov |

Reaction Pathway Analysis and Transition State Modeling for 1,3-Diol Chemical Transformations

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions. mdpi.com For 1,3-diols like this compound, a common and important transformation is dehydration. researchgate.net Theoretical methods can be used to map the entire reaction pathway, from reactants to products, identifying key intermediates and transition states. acs.org

Transition state theory allows for the calculation of activation energies (the energy barrier that must be overcome for a reaction to occur), which directly relates to the reaction rate. researchgate.net By modeling the geometry and energy of the transition state, chemists can understand the critical factors that control the reaction's speed and outcome. For example, in the acid-catalyzed dehydration of an alcohol, calculations can distinguish between different possible mechanisms, such as E1 or E2 elimination pathways. rsc.org

For this compound, dehydration could potentially lead to various products, including unsaturated alcohols or cyclic ethers. researchgate.netugent.beorganic-chemistry.org Computational analysis can predict the activation barriers for each of these potential pathways. chemrxiv.org This allows for the prediction of product selectivity under different reaction conditions. For instance, studies on the dehydration of other alcohols on metal oxide surfaces have shown that the reaction mechanism and barriers are highly dependent on the nature of the catalyst's active sites. rsc.orgresearchgate.net DFT calculations can model the interaction of the diol with a catalytic surface, providing insights into how the catalyst facilitates the reaction. researchgate.net

Table 5.3: Example of Calculated Activation Energies for a Model Reaction This table illustrates the type of data generated from reaction pathway analysis. The values are hypothetical for the dehydration of a generic 1,3-diol.

| Reaction Pathway | Description | Catalyst Model | Calculated Activation Energy (kcal/mol) |

| Path A: Alkene Formation | Intramolecular elimination to form an unsaturated alcohol. | Acidic Zeolite | 25.4 |

| Path B: Ether Formation | Intermolecular dehydration to form a diether. | Acidic Zeolite | 32.1 |

| Path C: Cyclization | Intramolecular cyclization to form a substituted oxetane. | None (Thermal) | 45.8 |

| Data is hypothetical, illustrating typical outputs from DFT calculations on reaction mechanisms. mdpi.comresearchgate.net |

Quantitative Structure-Reactivity Relationship (QSRR) Studies for Predicting Diol Reactivity

Quantitative Structure-Reactivity Relationship (QSRR) models are statistical tools that correlate the chemical structure of a series of compounds with their measured reactivity. rsc.org The goal is to develop a mathematical equation that can predict the reactivity of new, untested compounds based solely on their structural or computationally derived properties (known as descriptors).

To build a QSRR model for diol reactivity, one would first need a dataset of various diols with experimentally measured reaction rates for a specific transformation, such as dehydration or oxidation. Next, a set of molecular descriptors would be calculated for each diol. These descriptors can be simple (e.g., molecular weight, number of carbon atoms) or complex, derived from quantum chemical calculations (e.g., HOMO/LUMO energies, partial atomic charges, dipole moment).

Using statistical methods like multiple linear regression or machine learning algorithms, a relationship is established between the descriptors and the reactivity. For example, a QSRR study on the dehydration of various alcohols on metal oxide catalysts developed a model that successfully predicted dehydration barriers based on properties of both the alcohol and the oxide surface. rsc.orgosti.gov Such a model could be applied to predict the dehydration reactivity of this compound on different catalysts. researchgate.net

These models are valuable for screening large numbers of potential molecules for a desired property without the need for extensive experimental work, accelerating the discovery and design of new chemical processes and materials. nih.gov

Table 5.4: Example of a QSRR Model for Alcohol Dehydration Reactivity This table presents a conceptual QSRR model to illustrate the principle.

Reactivity = c₀ + c₁ (Descriptor₁) + c₂ (Descriptor₂) + ...

| Descriptor | Description | Potential Influence on Reactivity |

| pKa | Acidity of the hydroxyl proton. | Lower pKa may correlate with faster acid-catalyzed reactions. |

| LogP | Octanol-water partition coefficient. | Affects solubility and interaction with catalytic surfaces. |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Higher HOMO energy can indicate greater nucleophilicity. |

| Steric Hindrance Parameter (Es) | A measure of the bulkiness around the reactive center. | Increased steric hindrance generally decreases reactivity. |

| This table illustrates the components of a hypothetical QSRR model. rsc.orgnih.gov |

Emerging Research Frontiers and Future Outlook for 2 Butyl 2 Ethylbutane 1,3 Diol

Development of Sustainable and Environmentally Benign Synthetic Routes

The traditional synthesis of 2-Butyl-2-ethylbutane-1,3-diol involves the reaction of 2-ethyl hexanal (B45976) with formaldehyde (B43269), often using a strong base like sodium hydroxide (B78521) as a catalyst. scispace.comresearchgate.net While effective, this method can present environmental and safety challenges. Consequently, a significant research frontier is the development of more sustainable and environmentally benign synthetic routes.

In line with the principles of green chemistry, researchers are exploring alternative catalytic systems and reaction media. rsc.org One promising avenue is the use of biocatalysts, such as enzymes, which can offer high selectivity and operate under milder reaction conditions. nih.gov The enzymatic synthesis of chiral 1,3-diols is a well-established field, and applying these principles to hindered diols like this compound is a key area of future research. nih.govresearchgate.net This could involve the use of whole-cell biocatalysts or isolated enzymes like alcohol dehydrogenases to achieve the desired synthesis with greater efficiency and reduced environmental impact. researchgate.net

Furthermore, the concept of "upgrading" bio-based platform chemicals offers a sustainable pathway. rsc.org Research into the catalytic upgrading of aldehydes derived from biomass to produce value-added chemicals like diols is gaining traction. rsc.org This approach aligns with the growing demand for renewable feedstocks in the chemical industry and could provide a greener alternative to petroleum-based starting materials for the synthesis of this compound.

Discovery of Novel Derivatives and Their Potential Applications

While this compound is already utilized as a monomer in the production of polyesters and polyurethane resins for applications such as powder coatings, its potential as a scaffold for novel derivatives is an exciting area of exploration. researchgate.netresearchgate.net The two hydroxyl groups provide reactive sites for the synthesis of a wide range of derivatives, including esters and ethers, which can exhibit unique properties and applications.

The functionalization of diols is a key area of organic synthesis, and recent progress in organocatalysis is enabling more selective and efficient transformations. rsc.org These methods can be applied to this compound to create a diverse library of new molecules. For instance, the synthesis of specialty esters for use in cosmetics as skin-conditioning agents and humectants is a promising application. mdpi.com The bulky butyl and ethyl groups of the parent diol can impart desirable properties such as improved solubility and a unique sensory profile to these cosmetic ingredients.

Moreover, the synthesis of novel polyester (B1180765) and polycarbonate derivatives with tailored properties is an active area of research. By carefully selecting the co-monomers to be reacted with this compound, it is possible to create polymers with specific thermal and mechanical characteristics. For example, its incorporation into polyester resins for can coatings and adhesives has been approved for certain food contact applications, highlighting its potential in high-performance materials. acs.org The exploration of other derivatives, such as those with applications in synthetic lubricants and plasticizers, also presents significant opportunities. mdpi.com

Interdisciplinary Research Opportunities Integrating this compound in Advanced Materials

The unique structure of this compound, with its sterically hindered diol core, makes it an attractive building block for advanced materials. Its integration into polymers can significantly influence their properties, leading to interdisciplinary research opportunities at the intersection of chemistry, materials science, and engineering.

One key area is the development of high-performance polymers. The incorporation of this compound into polyester chains can disrupt polymer crystallinity, leading to materials with higher glass transition temperatures (Tg) and improved transparency. researchgate.net This makes it a candidate for applications requiring enhanced thermal stability and optical clarity. Research into copolyesters of other hindered diols, such as 2,3-butanediol, has shown that the presence of methyl branches can reduce chain flexibility and increase Tg, a principle that can be extended to polymers derived from this compound. researchgate.net

Furthermore, the development of biodegradable polyesters is a critical aspect of sustainable materials science. While not inherently biodegradable, the polyester resins derived from this compound can be designed to be more susceptible to degradation under specific environmental conditions. Research into biodegradable polyesters often involves the use of aliphatic diols to introduce flexibility and potential cleavage points in the polymer backbone. rsc.org The unique structure of this compound could be leveraged to create biodegradable materials with tailored degradation rates and mechanical properties.

The potential for this diol extends to other advanced material applications. For instance, its derivatives could be explored for use in drug delivery systems, where biocompatibility and controlled release are paramount. princeton.edu The hydrophobic nature of the butyl and ethyl groups could be advantageous in encapsulating and delivering non-polar drug molecules.

Challenges and Future Directions in the Academic Investigation of Hindered 1,3-Diols

The academic investigation of hindered 1,3-diols like this compound presents both challenges and exciting future directions. The steric hindrance that imparts desirable properties to materials also complicates their synthesis and functionalization.

A primary challenge lies in the selective functionalization of the two hydroxyl groups. rsc.org Achieving mono-functionalization or differentiating between the two hydroxyls in a controlled manner requires sophisticated synthetic strategies. The development of new catalytic systems, including organocatalysts and enzymes, that can operate with high regioselectivity on sterically hindered substrates is a key research focus. rsc.org

Another significant challenge is controlling the stereochemistry during synthesis. For many applications, particularly in pharmaceuticals and advanced materials, the specific stereoisomer of a chiral molecule is crucial. The development of stereoselective synthetic methods, such as asymmetric catalysis and enzymatic resolutions, for hindered 1,3-diols is an ongoing area of research. researchgate.net Techniques like dynamic kinetic resolution, which combines enzymatic resolution with in-situ racemization of the unwanted enantiomer, offer a powerful approach to obtaining enantiomerically pure products in high yields. nih.gov

Computational studies are emerging as a powerful tool to understand and predict the reactivity of hindered diols. researchgate.net Density functional theory (DFT) calculations can provide insights into reaction mechanisms and help in the rational design of catalysts and reaction conditions for selective transformations.

Future research will likely focus on the development of novel protecting group strategies tailored for hindered diols, enabling more complex molecular architectures to be built. mdpi.com Furthermore, exploring the full potential of these compounds in areas like asymmetric synthesis, functional polymers, and biocompatible materials will require a collaborative and interdisciplinary approach, bringing together expertise from organic synthesis, polymer chemistry, and materials science.

Q & A

Q. What are the critical safety protocols for handling 2-Butyl-2-ethylbutane-1,3-diol in laboratory settings?

Researchers must wear protective equipment (gloves, goggles, lab coats) to avoid skin contact or inhalation. Waste should be segregated and disposed of via certified hazardous waste management services to prevent environmental contamination. Storage conditions are unspecified in current safety data sheets, necessitating adherence to general organic compound guidelines (e.g., cool, dry, inert atmosphere) .

Q. What synthetic methodologies are effective for producing this compound?

A common approach involves condensation reactions using diol precursors and alkylating agents. For example, Schiff base ligands derived from diols (e.g., 2-ethyl-2-{[1-(2-hydroxy-5-methylphenyl)methylidene]amino}propane-1,3-diol) have been used to synthesize metal complexes, suggesting analogous routes for diol synthesis. Optimization includes pH control, temperature modulation, and catalyst selection (e.g., cobalt nitrate) .

Q. Which analytical techniques are recommended for structural validation of this compound and its derivatives?

High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR, and ) are essential for confirming molecular weight and functional groups. Infrared spectroscopy (FT-IR) identifies hydroxyl and alkyl stretches, while X-ray crystallography provides definitive structural data for crystalline derivatives .

Advanced Research Questions

Q. How can contradictions in spectroscopic data (e.g., NMR vs. mass spectrometry) for diol derivatives be resolved?

Discrepancies may arise from impurities, tautomerism, or solvent effects. Triangulate data using complementary methods:

Q. What catalytic applications exist for metal complexes derived from this compound?

Dinuclear cobalt(III) complexes synthesized from Schiff base ligands of this diol exhibit catalytic activity in oxidation reactions. Research focuses on optimizing ligand geometry and metal coordination sites to enhance catalytic efficiency and selectivity for industrial organic transformations .

Q. What challenges arise in detecting degradation products of this compound under environmental stress?

While the diol itself is stable, trace degradation products (e.g., aldehydes or ketones) may form under oxidative conditions. Challenges include:

- Low volatility of degradation byproducts, complicating GC-MS analysis.

- Interference from matrix components in environmental samples. Solutions involve derivatization (e.g., silylation for GC-MS) or targeted LC-MS/MS methods .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.